molecular formula C7H15NO B562280 1-Piperidineethanol-d4 CAS No. 1189705-44-9

1-Piperidineethanol-d4

Cat. No.: B562280
CAS No.: 1189705-44-9
M. Wt: 133.227
InChI Key: KZTWONRVIPPDKH-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidineethanol-d4 is a deuterated derivative of 1-Piperidineethanol, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in research settings, particularly in the field of proteomics. It has a molecular formula of C7H11D4NO and a molecular weight of 133.22 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidineethanol-d4 can be synthesized through the deuteration of 1-Piperidineethanol. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) or other deuterated reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves similar deuteration techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific reaction environments to facilitate the exchange of hydrogen with deuterium .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidineethanol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Piperidineethanol-d4 is extensively used in scientific research, particularly in:

    Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: It is used in metabolic studies to trace biochemical pathways.

    Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: It is used in the synthesis of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Piperidineethanol-d4 involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The presence of deuterium atoms can influence the rate of chemical reactions and the stability of the compound, making it useful in studying reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-Piperidineethanol-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved NMR spectroscopy results and the ability to trace metabolic pathways more accurately .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-piperidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-7-6-8-4-2-1-3-5-8/h9H,1-7H2/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTWONRVIPPDKH-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662173
Record name 2-(Piperidin-1-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189705-44-9
Record name 2-(Piperidin-1-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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